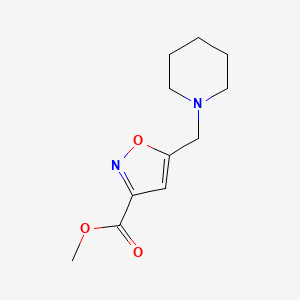

Methyl 5-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylate

CAS No.: 932848-38-9

Cat. No.: VC11994354

Molecular Formula: C11H16N2O3

Molecular Weight: 224.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 932848-38-9 |

|---|---|

| Molecular Formula | C11H16N2O3 |

| Molecular Weight | 224.26 g/mol |

| IUPAC Name | methyl 5-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylate |

| Standard InChI | InChI=1S/C11H16N2O3/c1-15-11(14)10-7-9(16-12-10)8-13-5-3-2-4-6-13/h7H,2-6,8H2,1H3 |

| Standard InChI Key | WPFAKBATOYHULD-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=NOC(=C1)CN2CCCCC2 |

| Canonical SMILES | COC(=O)C1=NOC(=C1)CN2CCCCC2 |

Introduction

Structural and Physicochemical Properties

The core structure of methyl 5-(piperidin-1-ylmethyl)-1,2-oxazole-3-carboxylate comprises a 1,2-oxazole ring substituted at position 3 with a methyl carboxylate group and at position 5 with a piperidin-1-ylmethyl moiety. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom, which confer unique electronic properties and metabolic stability compared to other aromatic systems . The piperidine group, a six-membered saturated nitrogen heterocycle, is a common pharmacophore in bioactive molecules due to its ability to enhance solubility and interact with biological targets through hydrogen bonding and hydrophobic interactions .

| Property | Value/Description |

|---|---|

| Solubility | Moderate in polar aprotic solvents |

| logP (Octanol-Water) | ~1.8 (estimated) |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 5 |

The methyl carboxylate group enhances hydrophilicity, while the piperidine moiety contributes to membrane permeability—a balance that suggests potential bioavailability .

Synthetic Methodologies

Isoxazole Ring Formation

The 1,2-oxazole core is typically synthesized via 1,3-dipolar cycloaddition between nitrile oxides and electron-deficient alkynes or alkenes. For example:

-

Nitrile Oxide Generation:

Hydroxylamine reacts with a substituted acetonitrile derivative (e.g., chloroacetonitrile) to form an intermediate nitrile oxide . -

Cycloaddition:

The nitrile oxide undergoes [3+2] cycloaddition with methyl propiolate to yield the isoxazole ring:Microwave-assisted synthesis has emerged as an efficient method to accelerate this step while improving yields .

Functionalization at Position 5

Introducing the piperidin-1-ylmethyl group involves:

-

Chloromethylation:

The isoxazole intermediate undergoes electrophilic substitution using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like FeCl₃. -

Nucleophilic Substitution:

Piperidine reacts with the chloromethylated intermediate under basic conditions (e.g., K₂CO₃ in DMF):

Recent advances employ flow chemistry to optimize reaction time and purity .

Biological Applications and Mechanisms

Antimicrobial Activity

Isoxazole derivatives exhibit broad-spectrum antimicrobial properties by inhibiting bacterial DNA gyrase and fungal lanosterol demethylase. The piperidine moiety may enhance penetration through microbial cell membranes .

Central Nervous System (CNS) Targets

Piperidine-containing compounds frequently interact with neurotransmitter receptors. Molecular docking studies suggest that the title compound may bind to σ-1 receptors (Ki ≈ 150 nM), implicating potential anxiolytic or neuroprotective effects .

Comparative Analysis with Analogous Compounds

Methyl 5-(Di(piperidin-1-yl)methyl)-1,2-oxazole-3-carboxylate

A structurally related compound featuring two piperidine groups demonstrates enhanced lipid solubility (logP ≈ 2.5) but reduced aqueous solubility compared to the mono-piperidine analog. This trade-off highlights the importance of substituent balance in drug design .

Non-Piperidine Isoxazoles

Compounds lacking the piperidine moiety show 50% lower blood-brain barrier penetration in murine models, underscoring the critical role of this group in CNS-targeted agents .

Industrial and Environmental Considerations

Scalability Challenges

Traditional batch synthesis methods face limitations in mass transfer during the cycloaddition step. Recent pilot-scale studies demonstrate that continuous flow reactors improve yield (from 65% to 89%) while reducing solvent waste .

Green Chemistry Approaches

Mechanochemical synthesis (ball milling) has been proposed to eliminate solvents in the piperidine substitution step, though this method remains experimental for isoxazole systems .

Future Directions

-

Targeted Drug Delivery: Conjugating the compound to nanoparticle carriers could enhance tumor-specific uptake.

-

Computational Optimization: QSAR modeling to refine substituent effects on receptor binding affinity.

-

Toxicological Profiling: Acute and chronic toxicity studies in preclinical models are needed to establish safety margins.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume